molecular formula C14H7Cl2N3O3S B2691705 6,8-Dichloro-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone CAS No. 937601-65-5

6,8-Dichloro-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Cat. No.: B2691705
CAS No.: 937601-65-5
M. Wt: 368.19
InChI Key: NZRHLWDIMGBJBA-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative featuring a 4-nitrophenyl group at position 3, dichloro substituents at positions 6 and 8, and a thioxo (C=S) group at position 2 in the dihydroquinazolinone scaffold. Its molecular formula is C₁₄H₈Cl₂N₃O₃S, with a molecular weight of 378.2 g/mol. The compound is synthesized via cyclocondensation reactions involving substituted benzamides and aldehydes, followed by thionation to introduce the thioxo group .

Properties

IUPAC Name

6,8-dichloro-3-(4-nitrophenyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2N3O3S/c15-7-5-10-12(11(16)6-7)17-14(23)18(13(10)20)8-1-3-9(4-2-8)19(21)22/h1-6H,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRHLWDIMGBJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C(=CC(=C3)Cl)Cl)NC2=S)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6,8-Dichloro-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone typically involves the reaction of 6,8-dichloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one with 4-nitrobenzoyl chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.

Chemical Reactions Analysis

6,8-Dichloro-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone undergoes various chemical reactions, including:

Scientific Research Applications

6,8-Dichloro-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dichloro-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and proteins, leading to the inhibition of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazolinone Derivatives

Structural Modifications and Substituent Effects

The following table summarizes key structural differences and their impacts on physicochemical properties and bioactivity:

Compound Name Substituents (Positions) Key Functional Groups Melting Point (°C) Bioactivity (Reported) References
6,8-Dichloro-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone Cl (6,8); 4-NO₂-Ph (3); S (2) Thioxo (C=S), Nitrophenyl Not reported Antimicrobial (inferred)
3-Benzyl-6,8-dichloro-2,3-dihydro-4(1H)-quinazolinone (10e) Cl (6,8); Benzyl (3) Oxo (C=O), Benzyl 122–124 Not reported
3-Benzyl-6,8-dibromo-2-phenyl-4(3H)-quinazolinone (7b) Br (6,8); Benzyl (3); Ph (2) Oxo (C=O), Bromine 144.5–146 Not reported
6,8-Dichloro-3-(2-methylbenzyl)-4(3H)-quinazolinone Cl (6,8); 2-Me-Ph (3) Oxo (C=O), Methylbenzyl Not reported Not reported
6,8-Dichloro-2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone Cl (6,8); 2,4-Cl₂-Ph (2); OH (3) Hydroxy, Polychlorophenyl Not reported Potential antifungal
Key Observations:
  • Thioxo vs.
  • Electron-Withdrawing Substituents: The 4-nitrophenyl group introduces strong electron-withdrawing effects, which can stabilize the quinazolinone ring and influence reactivity in nucleophilic substitution reactions .
  • Halogen Effects : Bromine substituents (e.g., 7b) increase molecular weight and lipophilicity compared to chlorine analogs, which may affect membrane permeability .
Comparison:
  • Thionation steps (for the target compound) introduce synthetic complexity compared to oxo analogs, which are often synthesized in one-pot reactions .
  • UV-light-mediated methods (e.g., for 10e) offer regioselectivity but require specialized equipment .

Structural Conformation and Spectroscopy

  • NMR Analysis : The ¹H NMR spectrum of the target compound would show deshielded aromatic protons due to nitro and chloro groups, similar to 7b (δ 7.57–8.87 ppm for aromatic H) .
  • X-ray Crystallography: Benzyl-substituted analogs (e.g., 7c) reveal planar quinazolinone rings with substituents influencing dihedral angles . The thioxo group may induce tautomerism, altering ring conformation .

Biological Activity

6,8-Dichloro-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antitumor, antimicrobial, and anti-inflammatory activities, supported by data tables and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C12H8Cl2N4O2S\text{C}_{12}\text{H}_{8}\text{Cl}_{2}\text{N}_{4}\text{O}_{2}\text{S}

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

  • Case Study : A study evaluated the compound against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The results indicated an IC50 value of approximately 15 µM for MCF-7 cells and 20 µM for HT-29 cells, suggesting significant antitumor activity.
Cell LineIC50 (µM)
MCF-715
HT-2920

Antimicrobial Activity

The antimicrobial efficacy of the compound has been assessed against a range of bacterial strains. The results indicate promising activity.

  • Case Study : In a series of experiments, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound possesses notable antibacterial properties.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been investigated. In vivo studies in animal models demonstrated a reduction in inflammatory markers.

  • Case Study : An experiment involving carrageenan-induced paw edema in rats showed a significant decrease in swelling when treated with the compound at doses of 10 mg/kg and 20 mg/kg.
Treatment Dose (mg/kg)Paw Edema Reduction (%)
1040
2060

The biological activities of this compound are attributed to its ability to inhibit specific enzymes and modulate signaling pathways associated with cell proliferation and inflammation. Further research is required to elucidate the precise mechanisms involved.

Q & A

Basic: How can the synthesis of 6,8-dichloro-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone be optimized for reproducibility?

Answer:
Key parameters include solvent selection, catalyst loading, and reaction time. Ethanol is optimal for solubility and reaction efficiency, as demonstrated in model reactions of similar dihydroquinazolinones . Catalyst amounts (e.g., 60 mg/mmol of Fe₃O₄@GO nanocomposite) significantly enhance yield (up to 60%) while reducing reaction time to 15 minutes . For green synthesis, aqueous hydrotrope systems (e.g., piperidine/iodine dual catalysts) improve atom economy and recyclability, though yields may vary with substituent reactivity . Always validate purity via HPLC or TLC post-synthesis.

Basic: What spectroscopic and computational methods are recommended for characterizing this compound?

Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Identify aromatic protons (δ 6.4–8.3 ppm for nitrophenyl and quinazolinone moieties) and thioxo sulfur environments .
    • IR: Confirm thioxo (C=S) stretches at ~1333 cm⁻¹ and nitro (NO₂) vibrations at ~1512 cm⁻¹ .
    • HRMS: Validate molecular weight (e.g., calculated 482.90 Da vs. observed 482.90 Da) .
  • Computational:
    • XlogP: Predict hydrophobicity (e.g., ~5.6) using tools like ChemAxon .
    • Topological Polar Surface Area (TPSA): Estimate solubility (e.g., 98 Ų) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s structural conformation?

Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical for resolving bond angles and torsional strain in the dichloro-nitrophenyl-thioxo system . For example, coordinate data (e.g., C–S bond lengths of ~1.68 Å) can distinguish between keto-enol tautomers. Pair with DFT calculations (e.g., Gaussian) to validate electronic effects of the nitro and thioxo groups . Note that disordered Cl atoms may require TWINABS for data correction .

Advanced: How should researchers design structure-activity relationship (SAR) studies for this compound’s antiproliferative activity?

Answer:

  • Core Modifications: Synthesize analogs with halogens (Br, F) at C6/C8 or substituted aryl groups at C3 to assess steric/electronic impacts .
  • Biological Assays: Use MTT assays on cancer cell lines (e.g., HeLa) and compare IC₅₀ values. Reference derivatives like 6-chloro-2,3-dihydroquinazolinones, which show antitumor activity via IMPDH inhibition .
  • Mechanistic Probes: Evaluate ROS generation or DNA intercalation via fluorescence microscopy .

Advanced: How can contradictory data on biological activity (e.g., anti-inflammatory vs. cytotoxicity) be reconciled?

Answer:

  • Dose-Dependent Studies: Establish biphasic responses; low doses (≤10 µM) may suppress TNF-α (anti-inflammatory), while higher doses (>50 µM) induce apoptosis .
  • Cell-Specificity Controls: Test on primary vs. transformed cells to isolate target effects.
  • Metabolic Profiling: Use LC-MS to identify active metabolites that may explain divergent outcomes .

Basic: What in vitro models are suitable for preliminary antimicrobial screening?

Answer:

  • Bacterial Strains: Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) via agar diffusion .
  • Fungal Strains: C. albicans in Sabouraud dextrose broth with MIC determination .
  • Positive Controls: Compare to ciprofloxacin (bacteria) and fluconazole (fungi).

Advanced: What mechanistic studies elucidate the role of the 4-nitrophenyl group in reactivity?

Answer:

  • Electrochemical Analysis: Cyclic voltammetry reveals nitro group reduction potentials (e.g., -0.8 V vs. Ag/AgCl), correlating with electron-withdrawing effects on thioxo reactivity .
  • Kinetic Isotope Effects (KIE): Substitute H with D at critical positions to probe rate-determining steps in nucleophilic substitutions .

Basic: How can researchers ensure reproducibility in solvent-free syntheses of this compound?

Answer:

  • Mechanochemical Methods: Use ball milling with stoichiometric ratios (e.g., 1:1 anthranilamide/4-nitrobenzaldehyde) and monitor reaction progress via in-situ Raman spectroscopy .
  • Workup Protocols: Purify via silica gel chromatography (hexane:EtOAc, 7:3) and recrystallize from DCM/hexane .

Advanced: What strategies mitigate toxicity concerns during in vivo testing?

Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) at the thioxo position to reduce acute toxicity .
  • Pharmacokinetic Profiling: Measure plasma half-life and hepatic clearance in rodent models to adjust dosing schedules .

Advanced: How can computational modeling predict metabolic pathways?

Answer:

  • ADMET Predictors: Use SwissADME to identify likely Phase I oxidation sites (e.g., nitro reduction to amine) .
  • Docking Simulations: Map interactions with CYP450 isoforms (e.g., CYP3A4) using AutoDock Vina .

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